molecular formula C27H48O5 B049797 alpha-Trichechol CAS No. 114882-48-3

alpha-Trichechol

Cat. No.: B049797
CAS No.: 114882-48-3
M. Wt: 452.7 g/mol
InChI Key: WLAXYIXLDQTVJE-JGXBBTQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Trichechol is a high-purity synthetic triterpenoid analog of interest in biomedical research, particularly for its potent anti-inflammatory and antioxidant properties. Its primary research value lies in its ability to modulate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a central regulator of cellular defense against oxidative and electrophilic stress. By activating Nrf2, this compound induces the expression of a battery of cytoprotective genes, including those encoding for phase II detoxifying enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). This mechanism makes it a valuable pharmacological tool for investigating oxidative stress-related pathologies, such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's), chemotherapy-induced cytotoxicity, and ischemia-reperfusion injury. Furthermore, researchers are exploring its potential anti-fibrotic and chemopreventive effects in various in vitro and in vivo models. Supplied with comprehensive analytical documentation (including HPLC and mass spectrometry data) to ensure batch-to-batch consistency and reliability, this compound is an essential compound for advancing studies in molecular pharmacology, redox biology, and the development of novel therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114882-48-3

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol

InChI

InChI=1S/C27H48O5/c1-16(6-5-11-25(2,32)15-28)18-7-8-19-22-20(10-13-26(18,19)3)27(4)12-9-17(29)14-21(27)23(30)24(22)31/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25?,26-,27-/m1/s1

InChI Key

WLAXYIXLDQTVJE-JGXBBTQFSA-N

SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Synonyms

alpha-trichechol
cholestane-3,6,7,25,26-pentol
trichechol

Origin of Product

United States

Occurrence and Biological Isolation of Alpha Trichechol

Primary Biological Source: Trichechus manatus latirostris Bile

The primary and defining biological source of alpha-trichechol is the gallbladder bile of the West Indian manatee, specifically the Florida manatee subspecies (Trichechus manatus latirostris). researchgate.netnih.gov This herbivorous marine mammal, found in the tropical and subtropical waters of the Atlantic, possesses a unique bile salt profile dominated by bile alcohol sulfates. researchgate.netnih.gov

In a detailed analysis of manatee bile, this compound was identified as the major bile alcohol present. nih.gov Its chemical structure was determined to be 5β-cholestane-3α,6β,7α,25,26-pentol. nih.govlipidmaps.org This novel compound was given the trivial name "this compound" upon its discovery. researchgate.netnih.gov The bile of the manatee also contains other related bile alcohols, such as β-trichechol and ω-trichechol, though in lesser abundance. researchgate.netnih.gov All these bile alcohols in the manatee are present as ester sulfates, which are water-soluble end products of cholesterol metabolism. researchgate.netnih.gov

Comparative Bile Salt Profiles in Vertebrates

The composition of bile salts varies significantly across the vertebrate classes, reflecting divergent evolutionary paths in cholesterol metabolism. nih.govull.es These profiles are generally categorized into three main types: C27 bile alcohols, C27 bile acids, and C24 bile acids. ull.esnih.gov

The bile composition of the West Indian manatee represents a significant departure from the canonical bile salt profile observed in most mammals. researchgate.netnih.gov The vast majority of mammals utilize C24 bile acids as the primary components of their bile. nih.govuchicago.edu However, researchers discovered a complete absence of bile acids in the bile of Trichechus manatus latirostris. researchgate.netnih.gov This made the manatee the first mammal known to lack bile acids, instead relying exclusively on a mixture of bile alcohol sulfates, with this compound being the most abundant. researchgate.netnih.gov This absence is presumed to be due to a lack of the necessary enzymes to oxidize the terminal hydroxyl group of the steroid side chain into a carboxylic acid, a key step in the formation of bile acids. nih.gov

Table 1: Comparison of Bile Salt Composition in Manatee vs. Typical Mammals

FeatureTrichechus manatus latirostris (Manatee)Most Other Mammals
Primary Bile Salt TypeC27 Bile Alcohols (e.g., this compound)C24 Bile Acids (e.g., Cholic acid, Chenodeoxycholic acid)
Chemical FormEster SulfatesGlycine (B1666218) or Taurine (B1682933) Conjugates
Side Chain StructureAlcohol (hydroxyl group)Carboxylic Acid
Presence of Bile AcidsNot detected researchgate.netnih.govDominant components nih.govuchicago.edu

From an evolutionary perspective, C27 bile alcohols are considered the most ancestral type of bile salts. uchicago.edu They are the dominant form of bile salt in many early-evolving vertebrates, such as jawless fish, lobe-finned fish, and amphibians. nih.govull.esresearchgate.net The more complex C24 bile acids, which require additional enzymatic steps for the shortening of the cholesterol side chain, are characteristic of later-evolving species, including most ray-finned fish, birds, and the majority of mammals. nih.govuchicago.edu

The existence of C27 bile alcohols in the manatee is considered an unexpected finding for a mammal. nih.govull.esresearchgate.net It suggests that the manatee, along with a few other early-evolving mammals, retains a more ancient biochemical pathway for cholesterol elimination that has been lost or modified in most other mammalian lineages. nih.govull.es The evolution of bile salts is thought to have proceeded from C27 bile alcohols to C24 bile acids through one of two pathways: a direct conversion or an indirect pathway involving C27 bile acids as intermediates. ull.esnih.gov The manatee's unique bile profile provides a living example of a vertebrate that relies on the evolutionarily older C27 bile alcohols, offering a valuable data point for understanding the molecular evolution of this complex biochemical pathway. scispace.com

Methodologies for Isolation from Biological Matrices

The identification and characterization of this compound from manatee bile were accomplished using a combination of advanced analytical techniques. nih.gov The initial isolation from the complex biological matrix of bile involved chromatographic methods. researchgate.netnih.gov Following separation, the precise structure of the compound was elucidated using mass spectrometry and both proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In general, the isolation of specific sterols and related compounds from biological matrices like bile, serum, or tissue is a critical first step for analysis. mdpi.comslideshare.net Common methodologies employed for this purpose include:

Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible solvents to separate lipids from aqueous components. slideshare.net

Solid-Phase Extraction (SPE): SPE uses a solid adsorbent material to selectively bind and elute target analytes, effectively cleaning the sample of interfering substances. mdpi.comslideshare.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to resolve complex mixtures of compounds. nih.gov When coupled with mass spectrometry (HPLC-MS), it allows for highly sensitive and selective identification and quantification of specific molecules like bile alcohols from a biological sample. nih.gov

These sample preparation techniques are essential for removing interfering components such as proteins and salts, allowing for the accurate analysis of target compounds like this compound. mdpi.com

Biosynthesis and Metabolic Pathways of Alpha Trichechol

Cholesterol as a Precursor in Bile Alcohol Metabolism

The metabolic journey to alpha-trichechol begins with cholesterol. nih.gov In vertebrates, cholesterol is the universal precursor for the synthesis of bile salts, which are critical for the digestion and absorption of dietary fats. nih.govlibretexts.org While the majority of mammals metabolize cholesterol into C24 bile acids like cholic acid and chenodeoxycholic acid, certain species, including the manatee, follow a pathway that produces C27 bile alcohols instead. nih.govwjgnet.com The manatee is a notable example of a mammal whose bile is devoid of bile acids, containing instead a mixture of C27 bile alcohol sulfates. nih.govnih.gov These compounds are the water-soluble end products of cholesterol metabolism in this species. nih.gov The synthesis of these bile alcohols involves several enzymatic steps that modify both the steroid nucleus and the side chain of the initial cholesterol molecule. nih.govwjgnet.com

Enzymatic Steps in C27 Bile Alcohol Formation in Manatees

The formation of this compound from cholesterol is a multi-step process catalyzed by a series of enzymes. nih.gov This pathway involves specific hydroxylations on both the steroid core and its aliphatic side chain. nih.govnih.gov Genetic analyses show that manatees possess the necessary enzymes for the initial stages of bile salt synthesis from cholesterol but lack certain enzymes required for the final conversion to bile acids. nih.govoup.com

The structure of this compound, identified as 5β-cholestane-3α,6β,7α,25,26-pentol, reveals specific modifications to the steroid nucleus. nih.govnih.gov The initial steps in the biosynthesis from cholesterol involve the conversion of the 3β-hydroxy group to a 3α configuration and saturation of the A/B ring juncture to the 5β (cis) configuration, common steps in bile salt synthesis. wjgnet.comresearchgate.net Subsequent enzymatic reactions introduce hydroxyl groups at specific positions. For this compound, these crucial hydroxylations occur at the C-3α, C-6β, and C-7α positions. nih.govresearchgate.net This specific pattern of hydroxylation on the steroid nucleus gives this compound a structure similar to that of alpha-muricholic acid in the core. nih.gov

A key feature of bile alcohol synthesis in manatees is the hydroxylation of the cholesterol side chain, which is catalyzed by enzymes like the mitochondrial sterol 27-hydroxylase (CYP27A1). nih.govwjgnet.com In the pathway leading to this compound, the side chain undergoes hydroxylation at positions C-25 and C-26. nih.govnih.gov This C-25 hydroxylation is a relatively rare modification in mammalian bile salt metabolism but is characteristic of the bile alcohols found in Paenungulates, the group that includes manatees. nih.govescholarship.org The inability of the manatee's enzymatic machinery to further oxidize the side chain to a carboxylic acid group is a defining feature of its bile salt metabolism, leading to the formation of a bile alcohol rather than a bile acid. wjgnet.comnih.gov

A significant characteristic of the bile salt profile in manatees is the complete absence of compounds hydroxylated at the C-12 position. nih.govoup.com In many other mammals, 12α-hydroxylation, catalyzed by the enzyme CYP8B1, is a key step in the synthesis of cholic acid, a major primary bile acid. oup.commdpi.com Genomic studies have confirmed that the gene for CYP8B1 has inactivating mutations in the manatee. oup.com This genetic loss explains why manatee bile lacks 12-hydroxylated bile salts and instead contains bile alcohols derived from the chenodeoxycholic acid pathway. oup.com

Table 1: Key Hydroxylation Patterns in this compound Biosynthesis
PositionConfigurationLocationStatus in ManateeNote
C-3αSteroid NucleusPresentStandard modification in bile salt synthesis. wjgnet.com
C-6βSteroid NucleusPresentContributes to the unique structure of this compound. nih.gov
C-7αSteroid NucleusPresentA common hydroxylation site in bile salt pathways. nih.gov
C-12αSteroid NucleusAbsentThe enzyme for this step (CYP8B1) is non-functional in manatees. oup.com
C-25-Side ChainPresentA rare hydroxylation in mammals, characteristic of Paenungulates. escholarship.org
C-26-Side ChainPresentForms a primary alcohol group on the side chain. nih.gov

Conjugation of this compound: Sulfate (B86663) Esterification

To increase their water solubility and ensure they remain within the enterohepatic circulation, bile alcohols undergo conjugation before being secreted into bile. nih.gov In contrast to bile acids, which are typically conjugated with amino acids like taurine (B1682933) or glycine (B1666218), bile alcohols are conjugated via sulfate esterification. nih.govresearchgate.net All bile alcohols found in the gallbladder bile of the West Indian manatee, including this compound, exist as sulfate esters. nih.gov This process converts the neutral bile alcohol into an anionic sulfate, creating a molecule that functions as a "bile salt". nih.gov

Comparative Analysis of Biosynthetic Pathways in Other Species (e.g., Alpha-Ketoacid Elongation Pathway)

The biosynthesis of this compound, a sterol derivative, and the elongation of aliphatic acids via the alpha-ketoacid elongation (α-KAE) pathway represent two fundamentally different biochemical strategies found in nature. They differ in their core purpose, substrate, mechanism, and the organisms in which they operate.

Biosynthetic Origin of this compound

This compound is a novel bile alcohol, identified as 5β-cholestane-3α,6β,7α,25,26-pentol, found in the bile of the West Indian manatee (Trichechus manatus latirostris). wikipedia.org It is a water-soluble end product of cholesterol metabolism in this species. bmrb.io The manatee is unique among mammals in that it lacks bile acids, instead utilizing bile alcohol sulfates like this compound. wikipedia.orgbmrb.io

The biosynthesis of this compound begins with cholesterol, a complex C27 sterol. wikipedia.orgnih.gov The pathway involves a series of enzymatic modifications to the cholesterol molecule, including hydroxylation of the side chain and modification of the steroid nucleus. nih.gov The process does not involve the elongation of a carbon chain but rather the functionalization of a pre-existing complex structure. The final step in its utilization involves sulfation, likely at the 26-hydroxy group, to form a bile salt. wikipedia.org The presumed reason for the absence of bile acids in the manatee is the lack of enzymes needed to oxidize the 26-hydroxy group of the sterol side chain into a carboxylic acid. bmrb.io

The Alpha-Ketoacid Elongation (α-KAE) Pathway

In contrast, the alpha-ketoacid elongation (α-KAE) pathway is a mechanism for carbon chain extension, primarily involved in the biosynthesis of branched-chain fatty acids and acyl groups for sugar esters in various plants, such as those in the Solanaceae family (e.g., tobacco and petunia). wikipedia.orguni.lunih.gov This pathway is also utilized in other biological processes, including leucine (B10760876) biosynthesis. nih.govresearchgate.net

The α-KAE pathway functions by adding a single carbon atom per cycle, a key distinction from the two-carbon additions seen in the more common fatty acid synthase (FAS) pathway. nih.govresearchgate.net The process starts with a short-chain α-keto acid, often derived from the catabolism of branched-chain amino acids like valine. nih.govuni.lu For example, 2-oxo-3-methylbutanoic acid can serve as a precursor. uni.lu Key enzymes in this iterative cycle include 2-isopropylmalate synthase, which catalyzes the condensation step. uni.luymdb.ca

Comparative Summary

A comparative analysis highlights the profound differences between these two pathways:

FeatureBiosynthesis of this compoundAlpha-Ketoacid Elongation (α-KAE) Pathway
Organism/Family West Indian Manatee (Trichechus manatus)Primarily Solanaceae family (plants), fungi, bacteria wikipedia.orguni.luresearchgate.net
Biochemical Class Sterol MetabolismFatty Acid / Acyl Group Biosynthesis nih.govresearchgate.net
Precursor Molecule Cholesterol (a C27 sterol) wikipedia.orgShort-chain α-keto acids (e.g., 2-oxo-3-methylbutanoic acid) uni.lu
Core Mechanism Modification and functionalization of a large, pre-formed molecule.Iterative elongation of a carbon chain by single-carbon increments. nih.gov
Primary Function Production of a bile salt for lipid digestion. wikipedia.orgbmrb.ioSynthesis of branched-chain fatty acids, amino acids, and defensive compounds (acyl sugars). wikipedia.orguni.lu

In essence, the biosynthesis of this compound is an example of modifying a complex, inherited molecular scaffold (cholesterol) for a specific physiological function. Conversely, the α-KAE pathway is a generative process, building carbon chains from smaller precursors to create a variety of aliphatic molecules. There is no known direct relationship or comparative biological context between the sterol metabolism leading to this compound in manatees and the α-KAE pathway in plants and microbes; they are distinct solutions to different biochemical challenges.

Structural Elucidation and Stereochemical Characterization of Alpha Trichechol

Application of Spectroscopic Techniques

Spectroscopic analysis formed the foundational evidence for the structural elucidation of alpha-trichechol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were pivotal in mapping the connectivity and stereochemical arrangement of the molecule. fishersci.ca

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were critical tools in the determination of this compound's structure. fishersci.ca These non-destructive techniques provided detailed information about the molecular framework.

The ¹H-NMR spectrum would reveal the chemical environment of all hydrogen atoms in the molecule. Key insights would include signals for the protons attached to carbon atoms bearing hydroxyl groups (carbinol protons), the characteristic signals for the steroid nucleus, and the protons of the C-18 and C-19 angular methyl groups, as well as those on the flexible side chain.

The ¹³C-NMR spectrum complements this by showing distinct signals for each unique carbon atom. This allows for a direct count of the carbons in the molecule, which in this case is 27. Specific chemical shifts would confirm the presence of five oxygenated carbons (C-OH groups) and distinguish the carbons of the steroid A, B, C, and D rings from those in the alkyl side chain. While detailed spectral data tables from the original research are not broadly published, the use of these techniques was fundamental to the initial structural hypothesis. fishersci.ca

Mass spectrometry provided crucial information regarding the molecular weight and the fragmentation pattern of this compound, which offered further clues to its structure. fishersci.ca When analyzed via Gas Chromatography-Mass Spectrometry (GC-MS), likely after derivatization, the molecule's fragmentation pattern helps in piecing together its constituent parts.

For a polyhydroxylated steroid like this compound, the molecular ion peak (the peak corresponding to the intact molecule) is often weak or absent in electron impact (EI) mass spectrometry due to the ease of fragmentation. uni.lu The observed fragments result from predictable bond cleavages.

Table 1: Typical Mass Spectrometry Fragmentation for a Cholestane (B1235564) Pentol Structure

Fragmentation ProcessDescription
Dehydration Sequential loss of water molecules (H₂O, 18 Da) from the five hydroxyl groups is a characteristic fragmentation pathway for poly-alcohol compounds.
Side-Chain Cleavage Breakage of the C-C bonds within the side chain, particularly the bond between C-24 and C-25, is common and helps identify the structure of the side chain.
Ring Cleavage Fragmentation of the steroid nucleus itself can occur, though it is less common than dehydration or side-chain losses.

Chemical Derivatization for Structural Confirmation

To facilitate analysis and gain further structural proof, chemical derivatization is a common strategy. This involves chemically modifying the molecule to change its physical properties, such as volatility, or to tag specific functional groups.

For this compound, the formation of triethylsilyl (TES) ether derivatives was a key step, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). uni.lu The five polar hydroxyl groups in this compound make the molecule non-volatile and thermally unstable, which is problematic for GC analysis.

By reacting this compound with a silylating agent, the hydrogen atom of each of the five hydroxyl groups is replaced by a triethylsilyl group. This conversion into the penta-triethylsilyl ether derivative renders the molecule much more volatile and thermally stable. Furthermore, the mass spectrum of this derivative is highly informative. The significant increase in molecular weight and the specific fragmentation patterns of the silylated compound, including the characteristic ions for silyl (B83357) groups, provide unambiguous confirmation of the number of hydroxyl groups present in the original molecule. metabolomicsworkbench.org

Confirmation of Natural this compound Structure via Chemical Synthesis

The most conclusive evidence for the structure of a natural product is its total chemical synthesis. The proposed structure of this compound was unequivocally confirmed by synthesizing 5β-cholestane-3α,6β,7α,25,26-pentol and then comparing its properties to the natural compound. fishersci.ca

The synthesis began with a known bile acid, 3α-hydroxy-5β-chol-6-en-24-oic acid. fishersci.ca The key steps of this multi-stage synthesis were:

Chain Elongation : The carboxylic acid side chain was extended by one carbon using the Arndt-Eistert reaction.

Diol Formation : The double bond in the B-ring (at C-6) was converted into a diol, creating the 6β and 7α hydroxyl groups.

Side Chain Modification : The elongated side chain was converted into a ketone at the C-25 position through a series of reactions involving its acetylated derivative.

Grignard Reaction : The final step in constructing the side chain involved a Grignard reaction. The 25-oxo compound was treated with methylmagnesium iodide to install the methyl group at C-25 and generate the hydroxyl group at C-26, completing the synthesis of the target molecule. fishersci.ca

The synthetic 5β-cholestane-3α,6β,7α,25,26-pentol was then purified. A direct comparison of its spectroscopic data (MS and NMR) and chromatographic behavior with that of the naturally occurring this compound showed them to be identical. This provided absolute proof of the structure and stereochemistry of the novel bile alcohol. fishersci.ca

Chemical Synthesis and Analog Preparation of Alpha Trichechol

Total Synthesis Approaches to 5β-Cholestane-3α,6β,7α,25,26-pentol

The total synthesis of alpha-trichechol, systematically named 5β-cholestane-3α,6β,7α,25,26-pentol, has been accomplished, definitively establishing its molecular architecture. nih.govjst.go.jp

A logical retrosynthetic analysis of this compound guides the synthetic strategy. The primary disconnection points are typically within the complex side chain and the hydroxylated cyclohexane (B81311) rings of the steroid nucleus. The strategy often involves disconnecting the C25-C26 bond, leading back to a C25-oxo intermediate, which can be formed from a C25 carboxylic acid derivative. This acid can be envisioned as arising from a C24 carboxylic acid through a one-carbon homologation. The 6β and 7α hydroxyl groups on the B-ring of the steroid are often installed via stereoselective dihydroxylation of a Δ⁶-double bond. This leads back to a simpler and more readily available starting material like 3α-hydroxy-5β-chol-6-en-24-oic acid. nih.gov

A pivotal intermediate in the synthesis of this compound is 3α-hydroxy-5β-chol-6-en-24-oic acid . nih.gov This compound possesses the requisite 3α-hydroxyl group and the Δ⁶-double bond necessary for the subsequent introduction of the 6β and 7α hydroxyl groups. Another key intermediate is the chain-elongated 3α-hydroxy-26,27-dinor-5β-cholest-6-en-25-oic acid . nih.gov Following the formation of the trihydroxy steroid core, 3α,6β,7α,26-tetraacetoxy-27-nor-5β-cholestan-25-one is a crucial intermediate that allows for the final installation of the C25 and C26 hydroxyl groups. nih.gov

Several key reactions underpin the successful synthesis of this compound:

Arndt-Eistert Reaction : This reaction is instrumental for the one-carbon homologation required to extend the side chain. nih.govorganic-chemistry.org The process begins with the conversion of a carboxylic acid, such as 3α-hydroxy-5β-chol-6-en-24-oic acid, into its acid chloride. nih.govlibretexts.org Treatment with diazomethane (B1218177) yields an α-diazoketone, which then undergoes a Wolff rearrangement in the presence of a catalyst (like silver oxide) and a nucleophile (like water) to produce the homologous carboxylic acid. organic-chemistry.orglibretexts.orgwikipedia.orgwikiwand.com

Grignard Reaction : To construct the 25,26-diol functionality in the side chain, a Grignard reaction is employed. nih.gov The 25-oxo intermediate is treated with a methylmagnesium halide (e.g., methylmagnesium iodide), which attacks the carbonyl carbon to form the tertiary alcohol at C25 and introduces the C26 methyl group. nih.govcdnsciencepub.com

1,2-Glycol Formation : The introduction of the 6β,7α-diol on the B-ring is achieved through the stereoselective dihydroxylation of the Δ⁶-double bond of an intermediate like 3α-hydroxy-26,27-dinor-5β-cholest-6-en-25-oic acid. nih.gov This transformation can be accomplished using reagents like osmium tetroxide, which typically results in syn-dihydroxylation from the less hindered α-face of the steroid, followed by hydrolysis to yield the desired cis-diol. nih.gov

Synthesis of Stereoisomers and Related Trichechols

The synthesis of stereoisomers of this compound, namely beta-trichechol and omega-trichechol, has also been an area of research interest, primarily for comparative biochemical studies. nih.govsi.edu

Beta-trichechol (5β-cholestane-3α,6β,7β,25,26-pentol) differs from this compound in the stereochemistry of the hydroxyl group at the C-7 position. nih.gov Its synthesis would necessitate a strategy that allows for the formation of a 7β-hydroxyl group. This can be achieved through different dihydroxylation conditions or by inverting the stereochemistry of the 7α-hydroxyl group of an intermediate. For example, oxidation of the 7α-hydroxyl to a ketone followed by stereoselective reduction can provide the 7β-epimer.

Omega-trichechol is another stereoisomer of interest. nih.govsi.edu The synthesis of omega-trichechol would require specific stereocontrol during the introduction of the hydroxyl groups on the steroid nucleus and potentially on the side chain, depending on its precise structure which is less commonly defined in readily available literature compared to the alpha and beta forms.

Epimerization Studies (e.g., 6,7 epimers)

The stereochemistry of hydroxyl groups on the steroid nucleus is a critical determinant of the biological properties of bile acids and alcohols. Epimerization, the change in the configuration of a chiral center, is a key transformation that can occur in these molecules. In the context of bile acids, epimerization of hydroxyl groups at positions C-3, C-6, and C-7 is a known metabolic process, primarily carried out by intestinal microflora. abdominalkey.com

The epimerization of the 7α-hydroxy group to a 7β-hydroxy group is a well-documented process in bile acid metabolism. abdominalkey.comelsevier.es This transformation is catalyzed by bacterial hydroxysteroid dehydrogenases (HSDHs) and proceeds through a 7-oxo intermediate. researchgate.net The initial step involves the oxidation of the 7α-hydroxyl group to a ketone, followed by the stereospecific reduction of this intermediate to form the 7β-epimer. researchgate.net For instance, the conversion of chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) to its 7β-epimer, ursodeoxycholic acid, is a classic example of this process. researchgate.net

While specific studies on the 6,7-epimerization of this compound are not extensively detailed in the available literature, the general principles of bile acid epimerization provide a framework for understanding how such transformations could occur. The presence of both 6β- and 7α-hydroxyl groups in this compound suggests that it could be a substrate for various bacterial HSDHs. The epimerization at either or both of these positions would lead to the formation of different stereoisomers. For example, the epimerization of the 7α-hydroxyl group would result in the 6β,7β-dihydroxy epimer. The enzymatic machinery for such transformations, particularly the 7α-HSDHs and 7β-HSDHs, has been identified in various gut bacteria, including species of Clostridium and Ruminococcus. researchgate.net The microbial 7α-OH epimerization of various bile acids has been demonstrated using organisms like Xanthomonas maltophilia, which contains both α- and β-stereospecific HSDHs. nih.govunife.it This process is often influenced by environmental conditions, such as oxygen availability. nih.govunife.it

Development of this compound Derivatives

The development of derivatives of natural products like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships and to potentially enhance or modify their biological activities. While specific derivatives of this compound are not extensively documented, the synthesis of derivatives of related cholestane (B1235564) and bile acid compounds provides insight into potential synthetic routes.

The synthesis of this compound itself involves the creation of several intermediate derivatives. For instance, the process begins with the protection of hydroxyl groups and the modification of the side chain, leading to acetylated and esterified intermediates. nih.gov A key intermediate in one synthetic pathway is 3α,6β,7α,26-tetraacetoxy-27-nor-5β-cholestan-25-one. nih.gov This keto-derivative is then subjected to a Grignard reaction to introduce the final hydroxyl groups at C-25 and C-26. nih.gov

General strategies for creating derivatives of cholestane-based molecules include:

Esterification and Etherification: The multiple hydroxyl groups of this compound are amenable to esterification with various carboxylic acids or etherification to produce a wide range of derivatives with altered polarity and pharmacokinetic properties.

Halogenation: The introduction of halogen atoms at specific positions on the steroid nucleus can significantly impact biological activity. For example, 3-epi-halogeno-cholestane derivatives have been prepared by reacting beta-cholestanol with thionyl halides. google.com

Side Chain Modification: The C-25 and C-26 hydroxyl groups on the side chain of this compound offer sites for further chemical modification. This could include oxidation to carbonyl or carboxyl groups, or the introduction of other functional groups.

Heterocyclic Derivatives: The attachment of heterocyclic moieties to the cholestane scaffold is another approach to generate novel derivatives. For example, tetrazole and oxadiazole derivatives of α,α-trehalose have been synthesized, demonstrating the feasibility of incorporating such rings into complex polyhydroxylated molecules. nih.gov

Triazole Derivatives: The synthesis of N-acyl, N-thiourea, and imidazole (B134444) derivatives from 1,2,4-triazole (B32235) starting materials highlights a versatile approach to creating complex heterocyclic derivatives that could potentially be applied to a modified this compound backbone. chemmethod.com

The synthesis of various cholestane derivatives, such as 5,6α-cyclopropano-5α-cholestane derivatives and epimeric 3α/3β functionalized cholestanes, further illustrates the chemical versatility of this class of compounds and the potential for creating a diverse library of this compound derivatives for further investigation. arkat-usa.orgcdnsciencepub.com

Research on the Biological Roles and Physiological Significance of Alpha Trichechol

Role as a Water-Soluble End Product of Cholesterol Metabolism

Alpha-Trichechol is recognized as a water-soluble end product of cholesterol metabolism in the West Indian manatee. nactem.ac.uk Unlike many other mammals that primarily produce bile acids, the manatee's bile is characterized by a mixture of bile alcohol sulfates, with this compound being the most abundant. nactem.ac.uk This suggests a distinct metabolic pathway for cholesterol excretion in these animals. The structure of this compound has been identified as 5 beta-cholestane-3 alpha,6 beta,7 alpha,25,26-pentol. nih.gov The presence of multiple hydroxyl groups contributes to its water solubility, a crucial characteristic for its role in bile and subsequent elimination from the body.

The metabolic pathway leading to this compound involves several hydroxylation steps of the cholesterol backbone. While the precise enzymatic reactions are not fully elucidated, the structure of this compound and other related bile alcohols found in manatee bile, such as beta-Trichechol and omega-Trichechol, indicate a complex series of oxidation reactions. nactem.ac.uk These bile alcohols are found as ester sulfates in the bile, which further enhances their water solubility. nactem.ac.uk The manatee is notably the first mammal identified to lack bile acids, indicating a potential absence of the enzymes necessary for the oxidation of the 26-hydroxy group to a carboxylic acid. nactem.ac.uk

Hypothesized Function as a Biological Surfactant

The function of this compound and other trichechols as biological surfactants is currently a subject of scientific inquiry. nactem.ac.uk Bile salts, in general, act as surfactants to aid in the digestion and absorption of dietary lipids and to facilitate the biliary secretion of cholesterol. nactem.ac.uk Given that this compound is a primary component of manatee bile, it is hypothesized to fulfill a similar role.

The amphipathic nature of the this compound molecule, with its hydrophobic sterol nucleus and multiple hydrophilic hydroxyl groups, supports its potential function as a surfactant. This structure would allow it to interact with both lipids and the aqueous environment of the intestine, thereby emulsifying fats and aiding in their breakdown and absorption. However, whether trichechols effectively function in this capacity to the same extent as the bile acids found in other mammals remains an open question. nactem.ac.uk

Unexplored Physiological Roles in Manatee Biology

The unique nature of this compound as the primary bile alcohol in manatees points to unexplored physiological roles specific to their biology. nih.govnactem.ac.uk As herbivores with a specialized digestive system, the composition of their bile may be an adaptation to their diet and gut microbiome. The absence of bile acids and the predominance of bile alcohols like this compound could influence the gut environment and the types of bacteria that can thrive there.

Further research is needed to understand the full physiological significance of this compound in manatees. Investigating its role in lipid digestion, cholesterol homeostasis, and its interaction with the gut microbiome could provide valuable insights into the unique adaptations of these marine mammals. The study of such unique metabolic products is crucial for a comprehensive understanding of manatee health and physiology.

Compound Names

Trivial NameSystematic Name
This compound5 beta-cholestane-3 alpha,6 beta,7 alpha,25,26-pentol
beta-Trichechol5 beta-cholestane-3 alpha,6 beta,7 beta,25,26-pentol
omega-Trichechol3 alpha,6 alpha,7 beta,25,26-pentol
Cholesterol(3β)-cholest-5-en-3-ol

Analytical Methodologies for Alpha Trichechol Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of alpha-trichechol, allowing for its isolation from the complex biological matrix of bile. nih.gov The primary techniques employed involve partitioning the compound between a stationary phase and a mobile phase, separating it from other bile alcohols and acids based on its physicochemical properties. nih.govphenomenex.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.com In the context of this compound research, GC has been utilized as a key chromatographic method. nih.gov For analysis, non-volatile compounds like bile alcohols typically require derivatization to increase their volatility and thermal stability. The sample is then vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the gas and stationary phases, which is influenced by factors like boiling point and polarity. phenomenex.com

The coupling of GC with mass spectrometry (GC-MS) is particularly effective, providing both separation and structural identification in a single analysis. nii.ac.jpifrafragrance.org This combined approach was instrumental in the initial identification of this compound. nih.govnii.ac.jp

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of bile alcohols like this compound. nih.gov HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. chromatographyonline.comnotulaebotanicae.ro

For compounds like this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. notulaebotanicae.ronih.gov The separation mechanism relies on the differential hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. The resolving power of HPLC allows for the separation of closely related bile alcohol isomers. chromatographyonline.com Detection can be achieved using various detectors, including UV-Vis detectors or more universal detectors like Evaporative Light Scattering Detectors (ELSD) for non-chromophoric compounds. nih.govekb.eg

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound and for monitoring its purification. nih.govscitechnol.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. savemyexams.comumich.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). taylorandfrancis.com

As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. scitechnol.comtaylorandfrancis.com This differential migration results in the separation of the mixture's components. After development, the separated spots can be visualized, for instance, under UV light or by staining with a chemical reagent that reacts with the compounds to produce colored products. scitechnol.comsavemyexams.com TLC is valuable for initial sample screening and for optimizing solvent systems for column chromatography. umich.edu

Spectrometric Detection and Quantification

Following chromatographic separation, spectrometric techniques are employed for the definitive identification, structural elucidation, and quantification of this compound.

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. nih.gov When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a high degree of specificity and sensitivity for identifying compounds in complex mixtures. nii.ac.jpifrafragrance.org In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.govarizona.edu The fragmentation pattern produced by the ionization process provides a molecular fingerprint that is invaluable for structural elucidation. massbank.eu

Tandem Mass Spectrometry (MS/MS) offers an additional layer of structural information. In this technique, a specific ion from the initial MS analysis is selected, fragmented further, and then analyzed in a second stage. This process helps to establish the connectivity of atoms within the molecule, which was vital in determining the unique pentol structure of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the complete structural characterization of this compound. nih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy were used to determine its detailed chemical structure, including the stereochemistry of the hydroxyl groups on the cholestane (B1235564) skeleton. nih.govnii.ac.jp

¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. researchgate.nethmdb.ca The chemical shifts, splitting patterns (J-coupling), and integration of the peaks in an NMR spectrum allow for the precise assignment of the molecular structure. magritek.com Beyond structural elucidation, NMR can also be used for quantitative analysis (qNMR) by comparing the integral of an analyte's signal to that of a known internal standard. This method allows for the determination of the concentration and purity of this compound samples without the need for an identical reference standard of the compound itself.

Sample Preparation and Derivatization for Analytical Techniques

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of this compound. This involves extracting the compound from complex biological matrices and often modifying its chemical structure through derivatization to enhance its detectability by analytical instruments.

Extraction from Biological Matrices

The initial step in analyzing this compound from biological sources, such as plasma, serum, urine, or feces, is its isolation from interfering substances. nih.govresearchgate.net The choice of extraction technique is vital and depends on the matrix's complexity and the analyte's physicochemical properties.

Commonly employed methods for compounds similar to bile alcohols include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For bile alcohols, a sequence of LLE steps might be necessary to remove lipids and other interferences.

Solid-Phase Extraction (SPE): SPE has become a preferred method for its efficiency, selectivity, and potential for automation. It involves passing the liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a different solvent. For bile alcohols, reversed-phase (e.g., C18) or mixed-mode cartridges can be effective.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide analysis in food, has been adapted for various analytes in biological matrices. mdpi.com It typically involves an initial extraction with an organic solvent (like acetonitrile) followed by a "salting-out" step and a dispersive SPE cleanup to remove interfering matrix components like fats and proteins. mdpi.com

The selection of the extraction solvent and cleanup sorbents is optimized to maximize the recovery of this compound while minimizing matrix effects, which can suppress or enhance the analyte's signal in mass spectrometry. researchgate.netmdpi.com For instance, in the analysis of related compounds, acidified acetonitrile has been shown to be an effective extraction solvent. mdpi.com

Derivatization Strategies for Enhanced Detection

This compound, as a poly-hydroxylated steroid, lacks a strong chromophore, making its detection by UV-Vis detectors in high-performance liquid chromatography (HPLC) challenging. xjtu.edu.cn Furthermore, its polarity and thermal lability can pose issues for gas chromatography (GC). Chemical derivatization is a strategy employed to overcome these limitations by introducing a functional group that enhances detection sensitivity and improves chromatographic behavior. xjtu.edu.cnnih.govddtjournal.com

For HPLC Analysis: Derivatization for HPLC often involves tagging the hydroxyl groups of this compound with a fluorescent or UV-absorbing moiety. Reagents containing dansyl chloride or other fluorescent tags can be used, which react with the alcohol groups to form highly fluorescent esters, enabling sensitive detection. xjtu.edu.cn

For Mass Spectrometry (MS) Analysis: In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly improve ionization efficiency in the electrospray ionization (ESI) source. ddtjournal.com While bile alcohols can be detected in their native form, introducing a permanently charged or easily ionizable group can substantially boost the signal. nih.gov For example, reagents that introduce a pyridine (B92270) or picolinamine group can lead to derivatives that are highly responsive in the positive-ion ESI mode. nih.gov This derivatization not only enhances sensitivity but also allows for more specific fragmentation patterns in tandem mass spectrometry (MS/MS), improving selectivity. ddtjournal.comnih.gov

The table below summarizes common derivatization approaches applicable to hydroxyl-containing compounds like this compound.

Analytical TechniqueDerivatization GoalExample Reagent ClassResulting Derivative
HPLC-UV Introduce a UV-absorbing chromophoreBenzoyl chloridesBenzoyl esters
HPLC-Fluorescence Introduce a fluorophoreDansyl chlorideDansyl esters
GC-MS Increase volatility and thermal stabilitySilylating agents (e.g., BSTFA)Silyl (B83357) ethers
LC-MS/MS Enhance ionization efficiency and provide specific fragmentationPyridine- or amine-containing reagentsPyridinium or aminic esters/ethers

Advanced Analytical Methodologies for Comprehensive Bile Profile Analysis

The analysis of this compound is often performed as part of a broader investigation of the entire bile acid and alcohol profile. Advanced analytical platforms are required to separate and accurately quantify this complex mixture of structurally similar compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for comprehensive bile profile analysis due to its superior sensitivity, specificity, and throughput. nih.govmedrxiv.org

Chromatographic Separation: Ultra-high performance liquid chromatography (UPLC) systems, utilizing sub-2 µm particle columns, provide rapid and high-resolution separations of bile acid isomers. nih.gov Reversed-phase C18 columns are most common, often with a water/methanol or water/acetonitrile gradient containing a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov

Mass Spectrometric Detection: High-resolution mass spectrometry (HR-MS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the accurate mass measurement of parent and fragment ions. nih.gov This capability is invaluable for identifying unknown bile acid metabolites and distinguishing between isobaric species. nih.gov Analysis is typically performed in negative ion mode, as bile acids and alcohols readily form [M-H]⁻ ions. uni.lu The use of tandem mass spectrometry (MS/MS) with techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides exceptional selectivity and allows for precise quantification, even at very low concentrations found in biological fluids. nih.govnih.gov

Enzymatic Studies and Regulation of Alpha Trichechol Biosynthesis

Identification and Characterization of Enzymes Involved in Bile Alcohol Synthesis

The formation of bile alcohols and acids from cholesterol is a multi-step process occurring in different subcellular compartments, primarily the liver. Several key enzymes are responsible for modifying the cholesterol nucleus and shortening its side chain.

Key Enzymes in the General Bile Acid/Alcohol Biosynthetic Pathway:

Cytochrome P450 Family Enzymes: These are crucial for the initial hydroxylation steps.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is a key player in the "acidic" pathway of bile acid synthesis. themedicalbiochemistrypage.orggenecards.org It catalyzes the oxidation of cholesterol intermediates. genecards.orgwikipedia.org Specifically, it hydroxylates the terminal methyl group of the cholesterol side-chain. uniprot.org In the context of bile alcohol formation, CYP27A1 is involved in the hydroxylation at C-27, a critical step in forming C27 bile alcohols. nih.gov Its broad substrate specificity allows it to act on various sterols. nih.gov

CYP7A1 (Cholesterol 7α-hydroxylase): This enzyme catalyzes the rate-limiting step in the "neutral" or "classic" pathway of bile acid synthesis, which involves the 7α-hydroxylation of cholesterol. oup.comyoutube.com

CYP8B1 (Sterol 12α-hydroxylase): This enzyme is responsible for the 12α-hydroxylation of bile acid precursors, influencing the ratio of cholic acid to chenodeoxycholic acid. explorationpub.com

CYP7B1: This enzyme is involved in the 7α-hydroxylation of 27-hydroxycholesterol (B1664032) in the acidic pathway. explorationpub.com

α-Methylacyl-CoA Racemase (AMACR): This peroxisomal enzyme is essential for the stereospecific conversion of (25R)-trihydroxy-cholestanoic acid (THCA) to its (25S) isomer, a necessary step for the subsequent β-oxidation of the cholesterol side chain. nih.gov A deficiency in AMACR leads to an inborn error of bile acid synthesis, characterized by the accumulation of C27 bile acid intermediates. nih.govmetabolicsupportuk.orgoup.com AMACR is responsible for the interconversion of R-configured β-methyl groups in branched-chain fatty acids and bile acid intermediates to the S form, which is required for their metabolism via β-oxidation. researchgate.net

Bile Acid-CoA Synthetase (BACS) and Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT):

BACS (encoded by the SLC27A5 gene): This enzyme activates bile acids by converting them into their CoA thioesters. themedicalbiochemistrypage.orguniprot.orgmapmygenome.inhmdb.ca This activation is a prerequisite for their conjugation with amino acids like glycine (B1666218) or taurine (B1682933). themedicalbiochemistrypage.orguniprot.orgmapmygenome.in In vitro, it has been shown to activate the C27 precursor of cholic acid, (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oate (THCA). uniprot.orgmapmygenome.inhmdb.ca

BAAT: This enzyme then catalyzes the transfer of glycine or taurine to the bile acid-CoA thioester, forming the conjugated bile salt. themedicalbiochemistrypage.orgexplorationpub.com

The biosynthesis of alpha-trichechol, a C27 bile alcohol, likely involves the initial hydroxylation steps catalyzed by cytochrome P450 enzymes, particularly CYP27A1, to modify the cholesterol side chain without the subsequent oxidation and shortening that characterizes C24 bile acid formation.

Interactive Table of Key Enzymes in Bile Alcohol/Acid Synthesis

EnzymeGeneLocationFunction in Bile Acid/Alcohol Synthesis
CYP27A1 (Sterol 27-hydroxylase)CYP27A1MitochondriaCatalyzes hydroxylation at C-27 of the cholesterol side chain, initiating the acidic pathway and forming C27 bile alcohols. themedicalbiochemistrypage.orggenecards.orguniprot.orgnih.gov
CYP7A1 (Cholesterol 7α-hydroxylase)CYP7A1Endoplasmic ReticulumCatalyzes the rate-limiting 7α-hydroxylation of cholesterol in the classic pathway. oup.comyoutube.com
AMACR (α-Methylacyl-CoA Racemase)AMACRPeroxisomesCatalyzes the racemization of C27 bile acid intermediates, essential for their side-chain shortening via β-oxidation. nih.govoup.comresearchgate.net
BACS (Bile acid-CoA synthetase)SLC27A5Endoplasmic ReticulumActivates bile acids to their CoA thioesters for conjugation. themedicalbiochemistrypage.orguniprot.orgmapmygenome.inhmdb.ca
BAAT (Bile acid-CoA:amino acid N-acyltransferase)BAATCytosolConjugates bile acids with glycine or taurine. themedicalbiochemistrypage.orgexplorationpub.com

Comparative Enzymology of Bile Salt Metabolism Across Species

The types of bile salts produced vary significantly across different vertebrate species, reflecting an evolutionary adaptation of the biosynthetic pathways.

Evolutionary Trends: Early-evolving vertebrates, such as cartilaginous and many bony fish, primarily synthesize C27 bile alcohols, which are often sulfated. nih.govoup.com In contrast, most mammals predominantly produce C24 bile acids conjugated with taurine or glycine. oup.com Reptiles and some amphibians often utilize C27 bile acids. nih.govoup.com The presence of C27 bile alcohols in some early-evolving mammals suggests a complex evolutionary history of bile salt synthesis. nih.gov

Enzymatic Basis for Variation: The structural diversity of bile salts across species is a direct result of differences in the presence and activity of the enzymes involved in their synthesis. nih.gov

The transition from C27 bile alcohols to C24 bile acids involves the evolution of the peroxisomal β-oxidation pathway for side-chain shortening. nih.gov

The presence or absence of enzymes like CYP8B1 for 12α-hydroxylation determines the specific types of primary bile acids produced (e.g., cholic acid vs. chenodeoxycholic acid). explorationpub.com

The pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the metabolism of bile salts, shows significant sequence divergence across species, suggesting co-evolution with the different types of endogenous bile salts produced. oup.comresearchgate.net For instance, human PXR is activated by a wide range of bile salts, whereas zebrafish PXR is more specific to its native bile alcohol sulfate (B86663). researchgate.net

This compound has been identified in the bile of the West Indian Manatee (Trichechus manatus). connectedpapers.comresearchgate.net The presence of a C27 bile alcohol as a major biliary component in this mammal is unusual and points to a unique enzymatic profile in its liver, likely retaining a more ancestral pathway of bile alcohol synthesis that is less common in other mammals.

Regulatory Mechanisms Governing Bile Alcohol Production (if elucidated for this compound specifically)

Specific regulatory mechanisms governing the production of this compound have not been explicitly detailed in the available literature. However, the general principles of bile acid and bile alcohol synthesis regulation provide a framework for understanding how its production might be controlled.

The synthesis of bile acids is tightly regulated to maintain cholesterol homeostasis and prevent the accumulation of cytotoxic levels of bile acids. This regulation occurs primarily through feedback mechanisms involving nuclear receptors.

Farnesoid X Receptor (FXR): This nuclear receptor is a key regulator of bile acid synthesis. It is activated by bile acids, particularly chenodeoxycholic acid. themedicalbiochemistrypage.org Upon activation, FXR inhibits the expression of CYP7A1, the gene encoding the rate-limiting enzyme in the classic bile acid synthesis pathway. themedicalbiochemistrypage.org This negative feedback loop ensures that bile acid production is suppressed when levels are high. FXR also regulates the expression of the SLC27A5 and BAAT genes, which are involved in bile acid conjugation. themedicalbiochemistrypage.org

Pregnane X Receptor (PXR): As mentioned, PXR is involved in regulating the metabolism and elimination of bile salts. oup.comresearchgate.net Its activation can lead to increased expression of metabolic enzymes that detoxify and clear bile acids. researchgate.net

While these mechanisms are well-established for C24 bile acids, their specific role in regulating the synthesis of C27 bile alcohols like this compound is less clear. It is plausible that similar feedback loops exist to control the activity or expression of enzymes like CYP27A1, which is central to the formation of C27 bile alcohols. The accumulation of this compound or its precursors could potentially inhibit key enzymes in its own biosynthetic pathway. However, without specific studies on the manatee or other species that produce significant amounts of this compound, these remain as educated hypotheses based on the broader understanding of bile salt metabolism.

Advanced Research Directions for Alpha Trichechol

Elucidation of Specific Cellular and Molecular Targets In Vitro

A primary goal in understanding the biological significance of alpha-trichechol is to identify its specific cellular and molecular binding partners. While research on this compound is in its infancy, studies on structurally related bile acids provide a roadmap for these investigations. Bile acids are known to act as signaling molecules by activating nuclear receptors and cell surface G-protein coupled receptors (GPCRs). mitoproteome.org

Future in vitro research should focus on determining if this compound or its sulfated conjugates can bind to and modulate the activity of key bile acid receptors. Prominent targets for investigation would include:

Farnesoid X Receptor (FXR): A nuclear receptor that is a central regulator of bile acid, lipid, and glucose metabolism. fishersci.nl Binding assays would reveal if this compound acts as an agonist or antagonist of FXR, which would have significant implications for its role in metabolic regulation.

TGR5 (GPBAR1): A cell-surface GPCR that, when activated by bile acids, stimulates glucagon-like peptide-1 (GLP-1) secretion and modulates inflammatory responses and energy homeostasis. mitoproteome.org Investigating the interaction between this compound and TGR5 could uncover roles in endocrine signaling and immunity.

Cell-based reporter assays, co-immunoprecipitation, and thermal shift assays are powerful techniques that could be employed to screen for and validate these potential interactions. Identifying these targets is a critical first step toward elucidating the molecular mechanisms underlying the physiological effects of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The discovery of this compound was accompanied by the tentative identification of several structural analogs in manatee bile, including β-trichechol (5β-cholestane-3α,6β,7β,25,26-pentol) and ω-trichechol. mims.com These naturally occurring variations, which differ in the stereochemistry of the hydroxyl groups on the steroid nucleus, provide a perfect foundation for Structure-Activity Relationship (SAR) studies.

SAR investigations would systematically explore how specific structural features of the trichechol molecule influence its biological activity. Key research questions would include:

How does the orientation (α vs. β) of the hydroxyl groups at positions C6 and C7 affect receptor binding affinity and activation?

What is the functional importance of the C25 and C26 hydroxyl groups on the side chain compared to the carboxyl group found in conventional bile acids?

How does sulfation at the C26 position, as suggested in the original study, alter the molecule's solubility, transport, and biological activity? mims.com

To address these questions, researchers would need to synthesize a panel of trichechol analogs with systematic modifications to the steroid ring and side chain. These compounds would then be tested in the in vitro assays described in the previous section. The resulting data would illuminate the precise chemical determinants of this compound's function and could guide the design of synthetic analogs with potentially enhanced or novel therapeutic properties. The hydrophobicity of the molecule, largely determined by the number and orientation of hydroxyl groups, is known to be a critical factor in the biological actions of bile acids. guidetopharmacology.org

Investigations into Potential Biological Interactions Beyond Bile Metabolism

While this compound is an end-product of cholesterol metabolism, its functions may extend well beyond simple digestion. mims.com Future research should explore its interactions with other fundamental biological processes.

Lipid Transport: A classical role of bile salts is to emulsify dietary fats, facilitating their digestion and absorption. lipidmaps.orgfishersci.se An essential area of inquiry is whether this compound and its sulfated conjugates form micelles and function as effective biological surfactants. mims.com Furthermore, investigations should explore how this compound interacts with the broader lipid transport system, including its potential effects on the formation, metabolism, and clearance of lipoproteins such as chylomicrons, VLDL, LDL, and HDL. uni.lu

Membrane Dynamics: Sterols are integral components of cellular membranes, where they modulate fluidity, permeability, and the function of membrane-embedded proteins. uni.lumitoproteome.org The structure of alpha-cholesterol, an isomer of cholesterol, demonstrates that minor changes in hydroxyl group orientation can significantly alter how a sterol packs within a lipid bilayer. uni.lu Given its sterol backbone and multiple hydroxyl groups, this compound may interact with cell membranes in unique ways. Research using techniques like neutron spin echo spectroscopy could reveal how this compound affects membrane properties like bending and thickness fluctuations, which could in turn influence the activity of ion channels and receptors. nih.govmpg.de

Cell Signaling: The potential for this compound to activate receptors like FXR and TGR5 suggests it could be a signaling molecule. mitoproteome.orgfishersci.nl Activation of these pathways is known to influence a wide array of cellular processes, including inflammation, cell proliferation, and glucose regulation. citeab.comciteab.com Future studies should investigate the downstream consequences of this compound signaling in relevant cell types, such as hepatocytes and intestinal cells, to map its broader impact on cellular homeostasis.

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Lipidomics) in Bile Alcohol Research

The advent of "omics" technologies offers a powerful, systems-level approach to studying bile alcohol metabolism. nih.govmpg.de These high-throughput techniques can provide a comprehensive snapshot of the molecular landscape within a biological sample.

Metabolomics: This technology involves the systematic identification and quantification of small-molecule metabolites. wikipedia.org Untargeted metabolomics, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), could be applied to manatee bile, blood, and feces to create a complete profile of all trichechol isomers and their metabolic derivatives (e.g., sulfated or glucuronidated conjugates). metabolomicsworkbench.orgwikipedia.org This would provide a holistic view of the bile alcohol metabolome, potentially uncovering novel metabolic pathways.

Integrating data from these omics platforms could reveal novel correlations and generate new hypotheses about the function of this compound and the regulation of its metabolic network. nih.gov

Isotopic Labeling Studies for In Vivo Metabolic Tracing

To fully understand the lifecycle of this compound in a living system, from its synthesis to its excretion, in vivo metabolic tracing studies are indispensable. These experiments utilize stable, non-radioactive isotopes (e.g., ¹³C or ²H) to "label" a molecule of interest. uni.lu

A research strategy would involve the chemical synthesis of this compound with one or more ¹³C atoms incorporated into its sterol backbone. This labeled compound could then be administered to a suitable animal model. By using mass spectrometry to track the ¹³C label over time in various biological samples (blood, bile, urine, feces), researchers can precisely map the metabolic fate of the molecule. smartscience.co.th

These studies can answer critical questions, such as:

What are the major metabolic conversion products of this compound?

What is the rate of its synthesis, turnover, and excretion?

To what extent does it undergo enterohepatic circulation, similar to conventional bile acids?

Does the gut microbiota modify this compound, creating secondary bile alcohols?

Stable isotope tracing provides dynamic, quantitative data on metabolic fluxes that cannot be obtained through static "omics" measurements alone, offering a definitive picture of how this compound is processed in the body.

Compound and PubChem CID Table

Q & A

Q. What experimental methodologies are recommended for optimizing alpha-Trichechol synthesis in laboratory settings?

Answer: Synthesis optimization should follow protocols for stereochemical control and purity validation. For example, high-performance liquid chromatography (HPLC) paired with mass spectrometry ensures structural confirmation, while reaction conditions (e.g., solvent polarity, temperature) should be systematically varied and documented using a factorial design approach. Reproducibility requires adherence to guidelines for reporting experimental conditions, such as those outlined in the Beilstein Journal of Organic Chemistry .

Q. How should researchers validate the stability of this compound under varying storage conditions?

Answer: Stability studies must include accelerated degradation tests (e.g., exposure to light, heat, and humidity) with quantitative analysis via gas chromatography (GC) or nuclear magnetic resonance (NMR). Statistical comparisons of degradation rates should employ ANOVA to identify significant variance across conditions .

Q. What in vitro models are most appropriate for preliminary bioactivity screening of this compound?

Answer: Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with positive and negative controls. Dose-response curves should be generated using non-linear regression models (e.g., Hill equation) to calculate IC₅₀ values. Ensure assays align with NIH guidelines for preclinical reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Conduct a systematic review following the Cochrane Handbook framework . Assess heterogeneity using and H statistics to quantify inconsistency between studies . If heterogeneity exceeds 50% (I² > 50%), subgroup analyses (e.g., by dosage, experimental model) or meta-regression should identify confounding variables .

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic behavior of this compound in vivo?

Answer: Employ compartmental modeling (e.g., two-compartment model) with software like NONMEM or Phoenix WinNonlin. Validate models using Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC). Address inter-individual variability via mixed-effects modeling .

Q. How should researchers design studies to investigate this compound’s mechanism of action in complex biological systems?

Answer: Use omics-based approaches (transcriptomics, proteomics) combined with network pharmacology. Prioritize hypothesis-driven frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define endpoints and control groups . For multi-omics integration, apply pathway enrichment analysis (e.g., KEGG, GO) and false discovery rate (FDR) correction .

Q. What strategies mitigate bias in observational studies examining this compound’s long-term effects?

Answer: Implement propensity score matching to balance covariates between exposed and unexposed cohorts. Sensitivity analyses (e.g., E-value estimation) should quantify unmeasured confounding. Pre-register protocols on platforms like ClinicalTrials.gov to reduce reporting bias .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo with standardized metadata. Include detailed experimental protocols in supplementary materials, as per the Reviews in Analytical Chemistry guidelines .

Q. What ethical considerations apply to human trials involving this compound?

Answer: Obtain IRB approval and document informed consent using templates aligned with the Declaration of Helsinki. For genetic or biomarker studies, address data anonymization and secondary use permissions in the ethics application .

Data Contradiction and Synthesis

Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Answer: Perform molecular dynamics simulations (e.g., using GROMACS) to assess protein-ligand stability. Validate docking scores with experimental surface plasmon resonance (SPR) data. Use Bland-Altman plots to quantify agreement between computational and empirical results .

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